molecular formula C18H23NO B5382211 N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide

N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide

Cat. No. B5382211
M. Wt: 269.4 g/mol
InChI Key: DUIWOWWTTVTZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as MTCCA, is a synthetic compound that has shown promise in various scientific research applications.

Mechanism of Action

The mechanism of action of N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and survival. N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has also been shown to selectively bind to certain proteins, which may contribute to its anticancer and drug discovery properties.
Biochemical and Physiological Effects:
N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis. In addition, N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to modulate the activity of certain proteins, which may have downstream effects on cellular signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide in lab experiments is its selectivity for certain proteins, which can help researchers to better understand the function of these proteins in cellular processes. However, one limitation of using N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide, including further studies on its mechanism of action and its potential as a cancer therapy. In addition, researchers may also investigate the use of N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide as a drug discovery tool for other diseases and conditions. Finally, the development of more efficient and scalable synthesis methods for N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide may also be an area of future research.

Synthesis Methods

N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide can be synthesized through a multistep process involving the reaction of mesitylene with maleic anhydride to form mesitylene-maleic anhydride adduct, which is then reduced with sodium borohydride to produce mesitylene-maleic acid. This intermediate is then reacted with thionyl chloride to form mesitylene-maleic acid chloride, which is finally reacted with tricyclo[3.2.1.0~2,4~]oct-3-amine to produce N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide.

Scientific Research Applications

N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have potential applications in scientific research, particularly in the areas of cancer treatment and drug discovery. Studies have shown that N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has also been shown to have potential as a drug discovery tool, as it can selectively bind to certain proteins and modulate their activity.

properties

IUPAC Name

N-(2,4,6-trimethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-9-6-10(2)17(11(3)7-9)19-18(20)16-14-12-4-5-13(8-12)15(14)16/h6-7,12-16H,4-5,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIWOWWTTVTZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2C3C2C4CCC3C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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